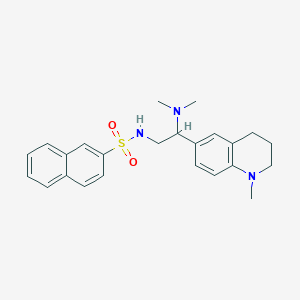

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound known for its unique structural and chemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis processes. The starting materials usually include derivatives of naphthalene and tetrahydroquinoline.

Step 1 Formation of the Naphthalene Sulfonyl Chloride: The initial step often involves sulfonylation of naphthalene to form naphthalene sulfonyl chloride. This can be achieved by reacting naphthalene with chlorosulfonic acid under controlled temperature conditions.

Step 2 Synthesis of Tetrahydroquinoline Intermediate: Concurrently, 1-methyl-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of quinoline derivatives.

Step 3 Coupling Reaction: The coupling of the intermediate with dimethylamine and the naphthalene sulfonyl chloride forms the final product. This reaction typically takes place in the presence of a base like triethylamine and under inert atmospheric conditions to prevent side reactions.

Industrial Production Methods

Industrial-scale production would mirror the lab synthesis but optimized for efficiency and yield. This could involve the use of continuous flow reactors to manage the exothermic reactions and ensure uniform product quality.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation, especially at the dimethylamino or tetrahydroquinoline moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might be possible but are less common due to the stability of the compound's functional groups.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, utilizing reagents like sulfuric acid or nitric acid for nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Catalytic hydrogenation over palladium/carbon.

Substitution: Concentrated sulfuric acid for sulfonation.

Major Products

Oxidation and substitution reactions yield products with modified functional groups, leading to potentially new compounds with different properties and applications.

科学的研究の応用

The compound's unique structure lends itself to numerous applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.

Biology: Serves as a probe in biochemical assays due to its fluorescent properties.

Medicine: Potential pharmaceutical intermediate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Applied in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

作用機序

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide exerts its effects through several mechanisms:

Molecular Targets: Interacts with specific enzymes and receptors, potentially inhibiting or activating their biological functions.

Pathways: Modulates signaling pathways related to cell growth and differentiation, making it a candidate for cancer research and therapy.

類似化合物との比較

Similar Compounds

N-(2-(dimethylamino)ethyl)naphthalene-2-sulfonamide

1-Methyl-1,2,3,4-tetrahydroquinoline derivatives

Naphthalene sulfonamide derivatives

Uniqueness

Its distinct combination of dimethylamino, tetrahydroquinoline, and naphthalene sulfonamide groups imparts a unique set of reactivity and properties not found in simpler analogs. This makes it particularly versatile in synthetic applications and research.

Conclusion

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a highly valuable compound with significant potential across multiple fields due to its unique structure and reactivity. Its synthesis, reactions, and applications illustrate the breadth of possibilities in organic chemistry and beyond.

生物活性

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a sulfonamide group and a dimethylamino functional group. The presence of the tetrahydroquinoline moiety suggests possible interactions with various biological targets due to its structural complexity.

-

KEAP1-NRF2 Pathway Modulation :

- This compound has been studied in the context of its ability to inhibit the KEAP1-NRF2 protein-protein interaction. NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress. Inhibiting KEAP1 allows NRF2 to translocate to the nucleus and activate antioxidant response elements (AREs), leading to increased expression of cytoprotective genes .

-

Antitumor Activity :

- Preliminary studies indicate that sulfonamide derivatives can exhibit significant antitumor effects. The compound's structural similarities with known anticancer agents suggest it may possess similar properties, potentially acting through cell cycle arrest mechanisms and apoptosis induction in cancer cell lines .

Table 1: Summary of Biological Activities

Case Study 1: NRF2 Activation

In a study involving mouse macrophage models, the compound was shown to significantly enhance NRF2 target gene expression. This activation correlated with increased antioxidant enzyme activity, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

Case Study 2: Antitumor Efficacy

Another study assessed the compound's effects on human cancer cell lines. The results indicated that it induced apoptosis and caused cell cycle arrest at the G0–G1 phase, thereby inhibiting tumor growth effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies which highlight how modifications in the chemical structure affect its potency and selectivity:

- Dimethylamino Group : Enhances solubility and potential interaction with biological targets.

- Naphthalene Core : Provides a platform for binding interactions with proteins involved in signaling pathways.

- Sulfonamide Moiety : Contributes to the overall pharmacological profile by enabling interactions with various enzymes and receptors.

特性

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S/c1-26(2)24(21-11-13-23-20(15-21)9-6-14-27(23)3)17-25-30(28,29)22-12-10-18-7-4-5-8-19(18)16-22/h4-5,7-8,10-13,15-16,24-25H,6,9,14,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREBSSMBZCFVPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。